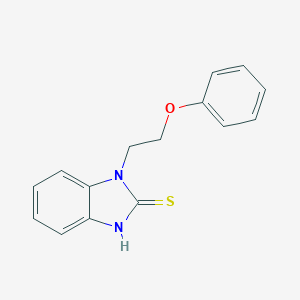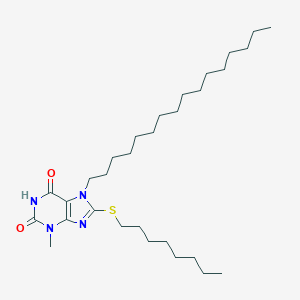![molecular formula C28H32N8O5 B403629 [4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate](/img/structure/B403629.png)
[4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate] is a complex organic compound that features a nitrobenzoic acid moiety linked to a triazine ring through a hydrazone linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate] typically involves multiple steps:
Preparation of 4-Nitrobenzoic Acid: This can be achieved by the oxidation of 4-nitrotoluene using oxidants such as oxygen or dichromate.
Formation of the Triazine Ring: The triazine ring can be synthesized through the reaction of cyanuric chloride with piperidine under controlled conditions.
Hydrazone Formation: The final step involves the condensation of the triazine derivative with 4-nitrobenzoic acid hydrazide to form the hydrazone linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
[4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate] can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, particularly at the chlorine atoms if present.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium carbonate in a dioxane/water mixture can be used for nucleophilic substitution.
Major Products
Reduction: The reduction of the nitro group yields 4-aminobenzoic acid derivatives.
Substitution: Substitution reactions on the triazine ring can yield various substituted triazine derivatives.
Aplicaciones Científicas De Investigación
[4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate] has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of advanced materials such as polymers and resins.
Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of [4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate] involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity.
Pathways Involved: It may interfere with metabolic pathways, leading to the disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrobenzoic Acid: A simpler compound with similar functional groups but lacking the triazine ring.
Triazine Derivatives: Compounds such as cyanuric chloride and its derivatives.
Uniqueness
[4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate] is unique due to its combination of a nitrobenzoic acid moiety with a triazine ring, providing a distinct set of chemical and biological properties .
Propiedades
Fórmula molecular |
C28H32N8O5 |
|---|---|
Peso molecular |
560.6g/mol |
Nombre IUPAC |
[4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C28H32N8O5/c1-40-24-18-20(8-13-23(24)41-25(37)21-9-11-22(12-10-21)36(38)39)19-29-33-26-30-27(34-14-4-2-5-15-34)32-28(31-26)35-16-6-3-7-17-35/h8-13,18-19H,2-7,14-17H2,1H3,(H,30,31,32,33)/b29-19+ |
Clave InChI |
RKMGJRKPEAVNEU-VUTHCHCSSA-N |
SMILES |
COC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OC(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=N/NC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OC(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
SMILES canónico |
COC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OC(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(ETHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ETHAN-1-OL](/img/structure/B403549.png)




![7-hexadecyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B403556.png)
![7-hexadecyl-3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B403557.png)

![2-[(7-hexadecyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B403559.png)
![7-hexadecyl-8-[(2-hydroxyethyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B403560.png)



